1-(4-Fluorophenyl)prop-2-EN-1-amine
Description
1-(4-Fluorophenyl)prop-2-en-1-amine is an α,β-unsaturated amine characterized by a fluorinated aromatic ring and an allylamine backbone. Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.18 g/mol. The compound features a prop-2-en-1-amine (allylamine) moiety attached to a 4-fluorophenyl group, resulting in a planar structure that facilitates π-π interactions and hydrogen bonding. This structural framework is common in pharmaceuticals and agrochemicals due to its reactivity and ability to act as a building block for heterocyclic compounds .
Properties
IUPAC Name |
1-(4-fluorophenyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZVKEQJUIEVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514422 | |
| Record name | 1-(4-Fluorophenyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688362-55-2 | |
| Record name | 1-(4-Fluorophenyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- No melting point data is available, but increased fluorine content typically raises melting points .
- 1-(4-Methoxyphenyl)prop-2-en-1-amine (CAS 31721-25-2): Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Key Differences: The methoxy group is electron-donating, altering electronic distribution and reactivity. This substitution may improve solubility in polar solvents but reduce resistance to oxidative degradation compared to the fluoro derivative .
Modifications to the Allylamine Backbone
N-[1-(4-Fluorophenyl)-2-phenylethyl]prop-2-en-1-amine (Compound 68):
- (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one: Molecular Formula: C₁₁H₁₁FNO Molecular Weight: 207.21 g/mol Key Differences: Replacement of the amine with a ketone and dimethylamino group shifts the compound’s role to a synthetic intermediate for heterocycles like pyrazoles. The ketone enhances electrophilicity, enabling cyclocondensation reactions .
Physicochemical and Functional Comparisons
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Attributes |
|---|---|---|---|
| 1-(4-Fluorophenyl)prop-2-en-1-amine | 151.18 | Not reported | High reactivity for Michael additions |
| 1-(2,5-Difluorophenyl)prop-2-en-1-amine | 169.17 | Not reported | Enhanced metabolic stability |
| 1-(4-Methoxyphenyl)prop-2-en-1-amine | 163.22 | Not reported | Improved solubility in polar solvents |
| N-[1-(4-Fluorophenyl)-2-phenylethyl]prop-2-en-1-amine | 255.34 | 36–38 | Steric hindrance limits polymerization |
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